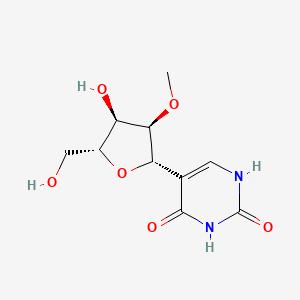

2'-O-methylpseudouridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O6 |

|---|---|

Molecular Weight |

258.23 g/mol |

IUPAC Name |

5-[(2S,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O6/c1-17-8-6(14)5(3-13)18-7(8)4-2-11-10(16)12-9(4)15/h2,5-8,13-14H,3H2,1H3,(H2,11,12,15,16)/t5-,6-,7+,8-/m1/s1 |

InChI Key |

WGNUTGFETAXDTJ-OOJXKGFFSA-N |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)O |

Canonical SMILES |

COC1C(C(OC1C2=CNC(=O)NC2=O)CO)O |

Origin of Product |

United States |

Structural and Conformational Impact of 2 O Methylation on Rna

Structural Impact on tRNA

The C-C glycosidic bond of pseudouridine (B1679824) provides greater rotational freedom compared to the N-C bond in uridine (B1682114), which can enhance base stacking interactions within the tRNA structure. nih.gov The addition of the 2'-O-methyl group further stabilizes these interactions, contributing to the rigidity of the phosphodiester backbone in its vicinity. mdpi.com

Functional Roles in Ribosomal Rna Rrna and Ribosome Biogenesis

Contribution to Ribosome Structure and Stability

Similar to its role in tRNA, 2'-O-methylation in rRNA stabilizes the C3'-endo conformation of the ribose, contributing to the stability of rRNA helices. nih.govnih.gov This modification enhances the hydrophobicity of the RNA, which can strengthen interactions within the ribosome. nih.gov

2'-O-methylated nucleotides, including this compound, are often found in functionally important regions of the ribosome, such as the peptidyl transferase center and the subunit interface. nih.govnih.gov They can participate in hydrophobic interactions between nucleotides and establish contacts with ribosomal ligands like tRNAs. nih.gov

Involvement in Ribosome Biogenesis and Function

The chemical modifications of rRNA, including 2'-O-methylation, are crucial for the proper assembly of ribosomal subunits. nih.gov While a complete set of these modifications may not be absolutely required, their absence can lead to defects in ribosome biogenesis. nih.gov

Hypo-methylated ribosomes, those with reduced levels of 2'-O-methylation, have been shown to exhibit significant defects in translational fidelity, including increased frameshifting and selection of near-cognate start codons. nih.gov This suggests that 2'-O-methylation of rRNA is important for ensuring the accuracy of protein synthesis. nih.gov

Functional Roles of 2 O Methylation in Rna Biology

In Messenger RNA (mRNA)

Internal 2'-O-methylation in mRNA, guided by snoRNAs, can influence pre-mRNA splicing. biorxiv.orgduke.edu The presence of this modification can affect the recognition of splice sites by the spliceosome. biorxiv.org Furthermore, studies have shown that 2'-O-methylation can enhance mRNA stability, thereby affecting its turnover rate. nih.gov

The modification of uridine (B1682114) to pseudouridine (B1679824) has been found in stop codons, and this can influence the efficiency of translation termination. nih.gov While the specific impact of the additional 2'-O-methylation on stop codon read-through is an area of ongoing research, it is plausible that this modification could further modulate the recognition of stop codons by release factors.

In Small Nuclear RNA (snRNA)

Spliceosomal snRNAs are extensively 2'-O-methylated, and these modifications are often clustered in functionally important regions. researchgate.net This methylation can stabilize the interactions between snRNAs and the pre-mRNA during the splicing process. researchgate.net For example, 2'-O-methylation in U2 snRNA helps to remodel the branchpoint sequence and stabilize the U2-U6 snRNA interaction, which is crucial for efficient splicing. researchgate.net

The pattern of 2'-O-methylation in snRNAs can be dynamic and may serve as a regulatory layer in the control of alternative splicing. By influencing the conformation and interactions of the spliceosome, these modifications can affect the choice of splice sites.

In Small Non-Coding RNAs (miRNAs, piRNAs)

In small non-coding RNAs like microRNAs (miRNAs) and Piwi-interacting RNAs (piRNAs), 2'-O-methylation is commonly found at the 3'-terminal nucleotide. researchgate.netnih.gov This modification is thought to protect these small RNAs from degradation by exonucleases, thereby increasing their stability and lifespan in the cell. researchgate.netnih.gov

In Small Non-Coding RNAs (miRNAs, piRNAs)

Functional Significance in Gene Regulation Pathways

The 2'-O-methylation of nucleotides, including the specific modification of pseudouridine to form 2'-O-methylpseudouridine (Ψm), is a key mechanism in the fine-tuning of gene expression. This modification impacts multiple stages of gene regulation, from RNA processing and translation to complex cellular pathways involved in disease.

Influence on mRNA Splicing and Stability

Modulation of Translation

One of the most significant roles of 2'-O-methylation in gene regulation is its impact on translation.

Ribosome Heterogeneity: 2'-O-methylations are abundant in rRNA. mdpi.com Alterations in the pattern of these modifications can create specialized populations of ribosomes within a cell. mdpi.com These heterogeneous ribosomes can then exhibit preferential translation of specific subsets of mRNAs. For example, research has shown that the loss of a specific 2'-O-methylation site in 18S rRNA can decrease the translation efficiency of mRNAs that contain AU-rich codons. nih.gov This suggests that by modifying the core translational machinery, cells can regulate the expression of particular groups of genes. nih.govmdpi.com

Evasion of Innate Immunity: Mammalian cells have innate immune sensors, such as protein kinase R (PKR) and 2'-5'-oligoadenylate synthetases (OAS), that detect foreign RNA. trilinkbiotech.comnih.gov The presence of 2'-O-methyl groups in mRNA, a hallmark of "self" RNA, helps to prevent the activation of these sensors. trilinkbiotech.com By incorporating modifications like this compound, synthetic mRNAs can evade this immune surveillance, preventing the general shutdown of translation and degradation of the mRNA. trilinkbiotech.comnih.govnih.gov This regulatory evasion is critical for maximizing protein expression from therapeutic mRNAs. trilinkbiotech.com

Translational Fidelity: While modifications are crucial for enhancing protein output, they also have the potential to affect the accuracy of the decoding process. biorxiv.org However, studies on N1-methylpseudouridine (a related modification also used in mRNA therapeutics) indicate that it does not significantly compromise the fidelity of translation, suggesting that ribosomes can accurately read through modified codons. biorxiv.orgnih.gov

Role in Cancer and Immune Evasion

The regulatory roles of RNA modifications are particularly evident in disease states like cancer. In malignant melanoma, the expression of enzymes that catalyze 2'-O-methylation (like fibrillarin) and pseudouridylation is often upregulated. nih.govresearchgate.net This upregulation has been linked to key cancer-related pathways.

| RNA Modifying Factor | Correlated Gene/Process | Correlation Type | Significance (p-value) | Reference |

|---|---|---|---|---|

| Factors for 2'-O-methylation & Pseudouridylation | Cell Proliferation Markers | Positive | Statistically Significant | nih.govresearchgate.net |

| Factors for 2'-O-methylation & Pseudouridylation | HLA Class I Genes | Negative | Statistically Significant | nih.gov |

| Factors for 2'-O-methylation & Pseudouridylation | Antigen Processing Machinery Components | Negative | Statistically Significant | nih.govresearchgate.net |

| Upregulation of Modifying Factors | Overall Survival in Melanoma | Negative Impact | Prognostically Relevant | nih.govresearchgate.net |

Advanced Methodologies for the Academic Analysis of 2 O Methylation

High-Throughput Sequencing Technologies

High-throughput sequencing has revolutionized the study of the epitranscriptome, enabling the transcriptome-wide mapping of various RNA modifications, including 2'-O-methylation. These methods offer powerful tools for identifying novel Nm sites and studying the dynamics of RNA methylation.

RiboMeth-seq is a widely used method for profiling 2'-O-methylation sites, particularly in abundant RNA species like ribosomal RNA (rRNA) and transfer RNA (tRNA). frontiersin.orgnih.gov The technique is predicated on the chemical principle that the phosphodiester bond adjacent to a 2'-O-methylated nucleotide is protected from alkaline hydrolysis. frontiersin.orgku.dk

The core workflow of RiboMeth-seq involves the random alkaline fragmentation of RNA. This process cleaves the RNA backbone at positions with a free 2'-hydroxyl group, while sites with 2'-O-methylation remain intact. Consequently, the resulting RNA fragments are depleted of ends that would correspond to the methylated nucleotide. Following library preparation and deep sequencing, these protected positions are identified as gaps or regions with a significant reduction in sequencing read ends compared to neighboring, unmethylated sites. frontiersin.orgmdpi.com A normalized score is calculated to quantify the level of protection and, by extension, the stoichiometry of methylation at a given site. frontiersin.org

Initially developed for rRNA analysis, the RiboMeth-seq protocol has been successfully adapted for other RNA types, including tRNA and small nuclear RNAs (snRNAs). frontiersin.orgnih.govnih.gov Optimization of the bioinformatic pipeline has proven crucial for its application to different RNA species, allowing for the relative quantification of methylation levels at known positions. nih.govnih.gov

Key Features of RiboMeth-seq

| Feature | Description |

|---|---|

| Principle | Resistance of 2'-O-methylated sites to alkaline hydrolysis. ku.dk |

| Readout | Negative; identifies Nm sites by a depletion of sequencing read ends. frontiersin.org |

| Primary Application | Mapping and quantification of Nm in abundant RNAs (rRNA, tRNA). frontiersin.orgnih.gov |

| Strengths | Robust for high-stoichiometry sites, relatively simple chemical basis. mdpi.com |

| Limitations | Lower sensitivity for low-abundance transcripts or substoichiometrically modified sites. researchgate.netbiorxiv.org |

To overcome the limitations of methods that are most effective for abundant RNAs, techniques like Nm-seq and RibOxi-seq were developed for sensitive, transcriptome-wide mapping of 2'-O-methylation with base-level precision. researchgate.netnih.gov Although developed independently, these methods share a common chemical strategy based on the differential reactivity of 2'-O-methylated and 2'-hydroxylated nucleotides to periodate (B1199274) oxidation. nih.govnih.gov

The general principle involves the following steps:

Periodate Oxidation: The 3'-terminal ribose of RNA fragments, which possesses a vicinal diol (2'-OH and 3'-OH), is oxidized by sodium periodate.

β-Elimination: The oxidized terminal nucleotide is removed through a process of β-elimination.

Iterative Removal: This cycle of oxidation and elimination is repeated, sequentially removing nucleotides from the 3' end of the RNA fragments. researchgate.netnih.gov

Protection at Nm sites: The process halts when a 2'-O-methylated nucleotide is exposed at the 3' end, as it lacks the necessary diol for periodate oxidation and is thus protected from cleavage. nih.gov

Library Construction and Sequencing: An adapter is ligated to the newly formed 3' ends, and the resulting library is sequenced. The 3' ends of the sequencing reads map directly to the location of the 2'-O-methylated sites, providing a positive signal. nih.govnih.gov

Nm-seq was developed as a highly sensitive method capable of uncovering thousands of Nm sites in human mRNA. nih.govtau.ac.il RibOxi-seq, similarly, can accurately profile Nm sites in both rRNA and mRNA from minimal input material. nih.gov These methods represent a significant advance, enabling the discovery of Nm sites in rare transcripts and at low modification stoichiometries. nih.gov

A more recent innovation for detecting Nm sites is Nm-Mut-seq, a method that provides a positive and quantitative signal at single-nucleotide resolution. nih.govnih.gov This technique utilizes a specially engineered reverse transcriptase (RT) enzyme that, under restrictive low-dNTP conditions, introduces specific mutations (predominantly A-to-T) when it encounters a 2'-O-methylated nucleotide during cDNA synthesis. nih.gov

The key advantage of Nm-Mut-seq is its high specificity and clean detection signal. The mutation signatures are generated during RT readthrough at the modified site, distinguishing them from other potential artifacts. nih.gov Studies have shown that other common RNA modifications, such as m⁶A, m⁵C, and ac⁴C, exhibit very low mutation rates under these conditions, allowing for the clear identification of Nm sites. nih.gov Nm-Mut-seq has been successfully used to map Nm candidates in human rRNA and mRNA, and to identify sites regulated by specific methyltransferase enzymes like Fibrillarin (FBL). nih.gov

Nanopore direct RNA sequencing represents a paradigm shift in epitranscriptomics, as it allows for the direct, real-time sequencing of native RNA molecules without the need for amplification or conversion to cDNA. nanoporetech.comnih.gov This technology can detect RNA modifications, including 2'-O-methylation, by measuring the characteristic disruptions they cause in the ionic current as a single RNA strand passes through a protein nanopore. nih.govnih.gov

The presence of a 2'-O-methyl group alters the size, shape, and charge of the nucleotide, which in turn affects the speed and duration (dwell time) of its translocation through the pore and the associated electrical signal. nih.gov These subtle changes, along with perturbations in the motor protein kinetics that guide the RNA through the pore, serve as a detectable signature for Nm. nih.gov

Machine learning frameworks, such as Nm-Nano and NanoNm, have been developed to analyze these complex signal patterns and predict the location of Nm sites with high accuracy from direct RNA sequencing data. nanoporetech.comnih.govbiorxiv.orgbiorxiv.org This approach has enabled the de novo mapping of thousands of Nm sites in human mRNA and rRNA, providing insights into their stoichiometry and potential regulatory functions. nanoporetech.com A major advantage of nanopore sequencing is its ability to detect multiple modifications on a single, long RNA molecule, preserving the context of the epitranscriptome. nih.gov

Comparison of High-Throughput Sequencing Methods for Nm Detection

| Method | Principle | Signal Type | Key Advantage(s) | Key Limitation(s) |

|---|---|---|---|---|

| RiboMeth-seq | Alkaline hydrolysis resistance ku.dk | Negative (read-end depletion) frontiersin.org | Robust for abundant RNAs; quantitative. nih.gov | Low sensitivity for rare transcripts/low stoichiometry sites. researchgate.net |

| Nm-seq / RibOxi-seq | Periodate oxidation resistance nih.gov | Positive (read-end accumulation) nih.gov | High sensitivity; base-resolution; transcriptome-wide. researchgate.netnih.gov | Requires specific chemical treatments and multiple enzymatic steps. nih.gov |

| Nm-Mut-seq | Engineered RT-induced mutation nih.gov | Positive (specific mutation signature) nih.gov | High specificity; quantitative; clean signal. nih.gov | Requires a specific engineered enzyme and controlled reaction conditions. nih.gov |

| Nanopore DRS | Direct sensing of electrical signal changes nih.gov | Positive (signal disruption/dwell time) nih.gov | Direct detection on native RNA; long reads; simultaneous detection of multiple mods. nanoporetech.comnih.gov | Relies on complex machine learning models for interpretation; error rates can be higher than short-read methods. nih.gov |

Mass Spectrometry-Based Characterization

While sequencing methods are powerful for high-throughput discovery, mass spectrometry remains the gold standard for the unambiguous identification and absolute quantification of modified nucleosides.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly accurate and sensitive technique for analyzing the complete inventory of nucleosides within an RNA sample. nih.govelsevierpure.com The process begins with the complete enzymatic hydrolysis of the RNA into its constituent nucleosides. This mixture is then injected into a liquid chromatograph, which separates the individual nucleosides based on their physicochemical properties, such as hydrophilicity. nih.gov

Following separation, the nucleosides are ionized and enter a tandem mass spectrometer. The first mass analyzer selects ions based on their specific mass-to-charge ratio (m/z), which corresponds to a particular nucleoside. These selected ions are then fragmented, and the second mass analyzer detects the m/z of the resulting fragments. This specific transition from a parent ion to a daughter ion is a unique signature that allows for highly specific identification and quantification, even distinguishing between isomeric compounds. nih.govnih.gov

LC-MS/MS is crucial for validating the findings of high-throughput sequencing methods and for providing absolute quantification of modification levels. biorxiv.org However, it is a low-throughput method that requires the complete digestion of the RNA, meaning that sequence context and the precise location of the modification within the transcript are lost. biorxiv.orgnih.gov Despite this, its accuracy makes it an indispensable tool in the comprehensive analysis of RNA modifications like 2'-O-methylpseudouridine. nih.gov

Oligonucleotide and Top-Down Mass Spectrometry for Site Localization

The precise localization of this compound (Ψm) within an RNA sequence is critical for understanding its functional role. Mass spectrometry (MS)-based techniques, particularly those involving the analysis of oligonucleotides, have become indispensable for this purpose. Methodologies such as "top-down" and "middle-down" mass spectrometry allow for the direct analysis of intact or large RNA fragments, providing valuable information on the location of post-transcriptional modifications.

A common strategy for localizing 2'-O-methylated nucleosides involves enzymatic digestion of the RNA with a specific RNase (e.g., RNase T1 or RNase A) followed by liquid chromatography-mass spectrometry (LC-MS/MS) analysis of the resulting oligonucleotide fragments. acs.org The presence of a 2'-O-methyl group renders the adjacent 3'-phosphodiester bond resistant to cleavage by certain nucleases, which itself can be an indicator of modification. researchgate.net Once the modified oligonucleotide is isolated, tandem mass spectrometry (MS/MS) is performed. The fragmentation pattern of the oligonucleotide allows for the determination of its sequence. The 14-dalton mass difference between a methylated and an unmethylated nucleotide enables the localization of the modification to a specific residue within the fragment. A specific signature fragment anion for a methylribose (B515760) phosphate (B84403) (m/z 225.02) can also be used to verify the presence of a 2'-O-methylated nucleoside within a fragment. acs.org

Table 1: Mass Spectrometry Techniques for Site Localization of this compound

| Technique | Principle | Application to Ψm Localization | Key Findings/Advantages |

|---|---|---|---|

| Top-Down MS | Analysis of intact RNA molecules and their fragments generated within the mass spectrometer. nih.gov | Directly identifies the mass of the modified RNA and localizes Ψm by analyzing fragment ion series. | Provides a complete picture of the modification landscape on a single molecule. Combination of fragmentation methods (CID, HCD, UVPD) improves sequence coverage. nih.gov |

| Oligonucleotide MS (Bottom-Up/Middle-Down) | Analysis of smaller oligonucleotide fragments generated by enzymatic digestion (e.g., RNase T1). acs.org | Ψm-containing fragments are identified by their mass shift. MS/MS fragmentation of the isolated oligonucleotide pinpoints the exact location of the +14 Da modification. | Highly effective for verifying modification sites in specific RNA sequences. Can be combined with searches against RNA sequence databases. acs.org |

| Pseudo-MS³ | In-source fragmentation followed by MS/MS analysis to generate specific fragment ions. acs.org | Used to confirm the identity of the modified base by analyzing the fragmentation pattern of the nucleobase itself, distinguishing it from isomers. | Provides an additional layer of certainty in identifying the specific type of modification and its position. acs.org |

Direct Mass Spectrometry Identification of Positional Isomers

A significant challenge in RNA modification analysis is the existence of positional isomers—nucleosides that have the same mass but differ in the location of the modification. For example, this compound (Ψm) is isomeric with 1-methylpseudouridine (B86832) (m¹Ψ), as both have an identical elemental composition (C₁₀H₁₄N₂O₆) and mass. nih.govnih.gov Distinguishing these and other isomers, such as those of monomethylated adenosine (B11128) (m¹A, m²A, m⁶A, m⁸A, and Am), is crucial for accurate characterization of RNA. nih.gov

High-resolution mass spectrometry is a powerful tool for discriminating between such isomers. While the parent mass of the isomers is identical, their fragmentation patterns under collision-induced dissociation (CID) can be distinct. nih.gov The fragmentation of pseudouridine (B1679824) itself produces a unique pattern (e.g., transitions m/z 245.1→209/179/155) that differs from uridine (B1682114). nih.gov The product ions of derivatives like Ψm and m¹Ψ can be predicted based on these fundamental fragmentation pathways, aiding in their differentiation. nih.gov

One advanced method for distinguishing positional isomers of methylated nucleosides within oligonucleotides is pseudo-MS³. acs.org This technique involves generating fragment ions in the ion source of the mass spectrometer and then subjecting a specific fragment to a further round of MS/MS analysis. This allows for the detailed characterization of the fragmentation of the modified nucleobase itself. By comparing the resulting fragment ion profiles to "signature profiles" obtained from authentic isomer standards, the specific identity and position of the methyl group can be determined. acs.org For instance, this method has been successfully used to identify all known monomethylated nucleoside isomers in E. coli ribosomal RNA. acs.org

It is also important to distinguish Ψm from other isobaric modifications. For example, a doubly dehydrated nucleoside anion of pseudouridine ([C₉H₇N₂O₄]¹⁻) has a mass-to-charge ratio (m/z) of 207.04. This can be difficult to distinguish from an ion derived from 2'-O-methylated nucleotides, the O-methylated dehydrophosphoribose ion ([C₆H₈O₆P]¹⁻), which has an m/z of 207.01. nih.gov Modern high-resolution mass spectrometers, however, are capable of discriminating between these ions, enabling the direct and accurate identification of Ψ-containing fragments without interference from 2'-O-methylated species. nih.gov

Chemical Reactivity-Based Probing Techniques

Differential Reactivity to Alkaline Hydrolysis and Oxidation

The chemical properties of this compound, conferred by the methyl group on the ribose sugar, lead to distinct reactivity profiles that can be exploited for its detection and analysis. The presence of the methyl group at the 2'-hydroxyl position has two major consequences. First, it stabilizes the C3'-endo conformation of the ribose, which is characteristic of nucleotides in an A-type RNA helix. nih.govresearchgate.net Second, it eliminates the nucleophilic character of the 2'-oxygen atom.

This second property is the basis for its differential reactivity to alkaline hydrolysis. RNA is susceptible to cleavage under alkaline conditions because the 2'-hydroxyl group can act as a nucleophile, attacking the adjacent phosphorus atom in the phosphodiester backbone. The methylation of this 2'-OH group in Ψm blocks this mechanism, rendering the 3'-adjacent phosphodiester bond highly resistant to alkaline hydrolysis. nih.gov This chemical stability was one of the earliest properties used to detect and isolate 2'-O-methylated nucleotides. When an RNA molecule is subjected to random alkaline hydrolysis, the sites containing 2'-O-methylated residues remain intact, creating characteristic "gaps" in the cleavage pattern that can be detected by various methods. nih.gov Similarly, this modification confers resistance to cleavage by certain enzymes, like RNase A and RNase T2. researchgate.netnih.gov

The reactivity of this compound to oxidation is less distinct than its resistance to hydrolysis. While the ribose is protected, the uracil (B121893) base can still be subject to oxidative damage under conditions of cellular stress. However, studies on oxidative damage in RNA have more frequently focused on modifications like 2-thiouridine, which can be desulfurized to form other uridine derivatives. mdpi.com The primary utility of oxidation in the context of Ψm analysis relates to periodate oxidation, which specifically targets the 2',3'-diol of the ribose.

Applications of Periodate Oxidation

Periodate (IO₄⁻) is a chemical that specifically cleaves the bond between two adjacent carbon atoms that each carry a hydroxyl group (a vicinal diol). In RNA, this reaction targets the 2' and 3' hydroxyl groups of the ribose at the 3'-terminus of a chain, provided they are unmodified. The oxidation opens the ribose ring, creating a reactive dialdehyde. nih.govrsc.org

The presence of a methyl group at the 2'-position, as in this compound, prevents this reaction if the modified nucleotide is at the 3'-end of an RNA molecule. Because Ψm lacks the required 2',3'-vicinal diol, it is resistant to periodate oxidation. nih.gov This property has been historically used in analytical strategies to quantify or identify 3'-terminal 2'-O-methylated residues. For example, an RNA chain terminating with Ψm will not react with periodate, which can be used as a basis for separation or selective labeling of RNA molecules that have a reactive 3'-terminus. nih.govnih.gov While early studies explored the reaction of periodate with pseudouridine itself, the key application for Ψm lies in the resistance conferred by the 2'-O-methylation. nih.gov

Table 2: Reactivity-Based Probing of this compound

| Method | Reagent | Reactivity with this compound | Principle of Detection |

|---|---|---|---|

| Alkaline Hydrolysis | Base (e.g., NaOH) | Resistant | The 2'-O-methyl group blocks the intramolecular nucleophilic attack on the adjacent phosphodiester bond, preventing chain cleavage. This creates "gaps" in hydrolysis patterns. nih.gov |

| Periodate Oxidation | Periodate (IO₄⁻) | Resistant (at 3'-terminus) | The reagent requires a free 2',3'-vicinal diol to cleave the ribose ring. The 2'-O-methyl group blocks this reaction, allowing for differentiation of terminal residues. nih.gov |

| SHAPE | e.g., N-methylisatoic anhydride (B1165640) (NMIA) | Resistant | SHAPE reagents acylate the 2'-hydroxyl group. The absence of this group in Ψm prevents adduct formation, leading to a lack of signal at that position. tcichemicals.comtcichemicals.com |

Utilization of SHAPE Reagents (e.g., N-methylisatoic anhydride)

Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) is a powerful chemical probing technique used to analyze RNA structure at single-nucleotide resolution. SHAPE reagents, such as N-methylisatoic anhydride (NMIA), 1-methyl-7-nitroisatoic anhydride (1M7), and 2-methylnicotinic acid imidazolide (B1226674) (NAI), are electrophiles that selectively react with the 2'-hydroxyl group of the RNA ribose. tcichemicals.comtcichemicals.comnih.gov The reactivity of a nucleotide's 2'-OH is correlated with its local structural flexibility; nucleotides in flexible, single-stranded regions are more accessible and react readily, while those constrained in base pairs or other structures are unreactive. tcichemicals.com

The reaction forms a bulky adduct on the 2'-oxygen. When the modified RNA is subjected to primer extension by a reverse transcriptase, the enzyme frequently pauses or stops at the site of the adduct. The positions of these stops, detected by sequencing, reveal the locations of flexible nucleotides. tcichemicals.comtcichemicals.com

In the case of this compound, the 2'-hydroxyl group is inherently blocked by a methyl group. Therefore, Ψm is chemically unreactive towards SHAPE reagents. nih.gov This lack of reactivity means that a site containing Ψm will appear as a "no-signal" or background-level signal in a SHAPE experiment, identical to a highly structured, base-paired nucleotide that is unreactive for steric reasons. While SHAPE cannot directly identify Ψm, the information can be complementary. If a specific nucleotide position is known to be Ψm through other methods (like mass spectrometry), its lack of SHAPE reactivity is an expected result. Conversely, an unreactive site in a region predicted or otherwise known to be flexible might suggest the presence of a 2'-O-methylated nucleotide.

Complementary Structural and Biophysical Approaches

While mass spectrometry and chemical probing provide sequence-level and reactivity information, a full understanding of this compound's role requires complementary structural and biophysical analyses. These methods investigate how the modification influences RNA conformation, stability, and interactions.

The methylation of the 2'-OH group is known to be a powerful strategy for stabilizing RNA structure. researchgate.net The methyl group favors a C3'-endo pucker of the ribose sugar, which is the conformation found in standard A-form RNA helices. This pre-organization of the sugar conformation reduces the entropic penalty of folding, thereby increasing the thermodynamic stability of the RNA duplex. nih.govresearchgate.net Studies on RNA duplexes containing N1-methylpseudouridine (a related modification) showed that it significantly increased the melting temperature (Tₘ) of the duplex compared to its unmodified counterpart, indicating a higher binding affinity and stronger base-pairing. nih.gov Similar stabilizing effects are expected for Ψm due to the 2'-O-methylation.

Pseudouridine itself, with its additional N1-H hydrogen bond donor, can enhance base stacking and form unique water-mediated hydrogen bonds within an RNA helix, contributing to local structural rigidity. researchgate.netnih.gov The combination of the C-glycosidic bond of pseudouridine and the 2'-O-methylation in Ψm results in a nucleotide with significantly reduced conformational flexibility. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the three-dimensional structure and dynamics of RNA molecules at atomic resolution. It is particularly well-suited for investigating the conformational consequences of modifications like this compound.

The 2'-O-methylation of a ribose sugar inherently biases its conformational equilibrium. The addition of a methyl group at the 2'-hydroxyl position introduces steric hindrance, which generally favors a C3'-endo sugar pucker conformation over the C2'-endo conformation. nih.govresearchgate.net The C3'-endo pucker is characteristic of A-form RNA helices, and by promoting this conformation, 2'-O-methylation can pre-organize the RNA backbone, enhancing the stability of helical regions. nih.govresearchgate.net

Computational and NMR studies have shown that pseudouridine (Ψ) itself can enhance the conformational stability of RNA by improving base stacking and forming additional water-mediated hydrogen bonds. researchgate.netbiorxiv.org When combined with 2'-O-methylation, these stabilizing effects are likely compounded. The 2'-O-methyl group restricts the ribose to a C3'-endo pucker, which in turn reinforces the A-helical structure, while the pseudouridine base contributes to enhanced base-pairing and stacking interactions. researchgate.net Although detailed NMR structural data specifically for this compound within various RNA contexts are still emerging, the principles derived from studies of 2'-O-methylation and pseudouridylation separately provide a strong basis for predicting its conformational impact. nih.govresearchgate.netbiorxiv.org

Table 1: Representative NMR Observables for RNA Conformation

| NMR Parameter | Information Gained | Typical Value for C3'-endo (A-form RNA) | Typical Value for C2'-endo (B-form DNA) |

|---|---|---|---|

| 3JH1'-H2' Coupling | Ribose sugar pucker | < 2 Hz | > 7 Hz |

| H1'-H6/H8 NOE Intensity | Glycosidic torsion angle (χ) | Strong | Weak |

Thermodynamic Analysis of Modified RNA Duplexes

The thermodynamic stability of an RNA duplex is a critical determinant of its biological function. The incorporation of modified nucleosides like this compound can significantly alter this stability. Thermodynamic analysis, typically performed using UV melting experiments, quantifies the changes in Gibbs free energy (ΔG°37), enthalpy (ΔH°), and entropy (ΔS°) upon modification.

The 2'-O-methylation of nucleotides generally increases the thermodynamic stability of RNA duplexes. nih.gov This stabilization, averaging about 0.2 kcal/mol per modification, is attributed to the C3'-endo pucker preference induced by the methyl group, which pre-organizes the strand for duplex formation, reducing the entropic penalty of binding. nih.gov

Pseudouridine (Ψ) is also known to be a stabilizing modification. It can form more stable base pairs with all four canonical bases compared to uridine (U). biorxiv.org This increased stability arises from enhanced base stacking and an additional hydrogen bond donor at the N1 position, which can coordinate a water molecule to bridge the phosphate backbone. researchgate.netbiorxiv.org The combination of 2'-O-methylation and pseudouridylation in a single nucleoside, this compound, is therefore expected to have a significant stabilizing effect on RNA duplexes. While comprehensive thermodynamic data for all sequence contexts of Ψm are not yet available, studies on related modifications provide valuable insights. For example, the stabilizing effect of N1-methylpseudouridine (m1Ψ), a key component in mRNA vaccines, has been extensively studied and shown to enhance duplex stability. biorxiv.orgrsc.org

Table 2: Nearest-Neighbor Thermodynamic Parameters (ΔG°37 in kcal/mol) for RNA Duplexes This table presents hypothetical and literature-derived values for comparison, illustrating the expected trend. Precise values for Ψm require specific experimental determination.

| Nearest-Neighbor Pair | Unmodified (U-A) | Pseudouridine (Ψ-A) rsc.org | N1-methylpseudouridine (m1Ψ-A) rsc.org | Expected this compound (Ψm-A) |

|---|---|---|---|---|

| 5'-XU/3'-AY | -0.93 | -1.96 | -2.15 | More negative than Ψ-A |

| 5'-XΨ/3'-AY | - | - | - | - |

| 5'-Xm1Ψ/3'-AY | - | - | - | - |

| 5'-XΨm/3'-AY | - | - | - | - |

Data for U-A, Ψ-A, and m1Ψ-A are based on published reports for comparison. The value for Ψm-A is a qualitative prediction based on the known stabilizing effects of 2'-O-methylation.

Challenges and Advancements in Quantitative Mapping

A central challenge in epitranscriptomics is not just identifying the location of RNA modifications but also determining their abundance, or stoichiometry, especially in complex transcriptomes and for RNAs present at low levels.

Stoichiometry Determination of Modifications

The biological impact of an RNA modification often depends on the fraction of transcripts that are modified at a specific site. arraystar.com A modification that is present on only 1% of a particular mRNA may have a vastly different functional consequence than one present on 90% of the same mRNA. arraystar.com However, many traditional mapping techniques are qualitative, indicating only the presence or absence of a modification, not its prevalence.

Determining the stoichiometry of this compound presents a compound challenge, as methods must be sensitive to both the pseudouridine base and the 2'-O-methyl group. Recent advancements have started to address this issue:

Direct RNA Sequencing: Nanopore sequencing technologies analyze native RNA molecules directly, detecting modifications by the characteristic changes they induce in the ionic current as the RNA strand passes through a protein nanopore. biorxiv.orgnih.gov This method has the potential to determine the stoichiometry of modifications at the single-molecule level by calculating the proportion of reads that show the specific current signature of Ψm at a given site. biorxiv.org However, developing accurate computational models to deconvolve the complex signals from combined or adjacent modifications remains an active area of research. biorxiv.orgbiorxiv.org

Method-Specific Sequencing: Chemical derivatization methods that leave a specific signature upon reverse transcription can be adapted for stoichiometric analysis. For pseudouridine, methods like CMCT treatment followed by sequencing (e.g., Ψ-seq) or bisulfite-based approaches (e.g., BACS, PRAISE) induce mutations or deletions at Ψ sites. rsc.orgnih.govnih.govbiorxiv.org The frequency of these signatures in the sequencing data can be correlated with the modification stoichiometry. For 2'-O-methylation, methods like RiboMeth-seq rely on the fact that the 2'-O-methyl group protects the adjacent phosphodiester bond from alkaline hydrolysis; the level of protection can be quantified by sequencing. nih.gov Combining these approaches or developing new chemistries specific for Ψm is a key goal for achieving accurate stoichiometry.

Detection in Low-Abundance RNA Transcripts

Many regulatory RNAs, such as long non-coding RNAs (lncRNAs) and certain messenger RNAs (mRNAs), are present at very low levels in the cell, making the detection of modifications within them technically challenging. arraystar.com Standard high-throughput sequencing methods may not achieve the read depth necessary to confidently identify and quantify modifications in these low-abundance transcripts.

Overcoming this challenge requires highly sensitive and specific methods:

Enrichment Strategies: One approach is to enrich for the target RNA or the modification itself before analysis. Using sequence-specific capture probes can isolate a particular low-abundance transcript before applying a modification detection protocol. Alternatively, antibody-based enrichment can pull down all transcripts containing a specific modification, although this does not provide information on unmodified transcripts of the same gene. nih.gov

Primer Extension-Based Methods: For targeted analysis of a specific site, primer extension is a highly sensitive method. nih.gov The 2'-O-methyl group can cause reverse transcriptase to pause or stop, particularly at low dNTP concentrations. nih.govdoi.org By designing a primer downstream of a putative Ψm site and running the extension reaction, the appearance of a truncated product can indicate the presence of the modification. While sensitive, this method is not easily scalable for transcriptome-wide analysis and can be prone to artifacts from RNA secondary structure. doi.org

Chemical Derivatization and Amplification: Methods that introduce a stable chemical mark, such as those used for Ψ detection (e.g., BACS), are advantageous for low-abundance transcripts because the signal can be amplified via PCR after the reverse transcription step. nih.gov This allows for the detection of modifications even from very small amounts of starting material. The challenge remains to develop a robust chemical method that specifically recognizes this compound.

Advancements in single-molecule sequencing and the development of novel chemical and enzymatic tools are continuously improving the ability to detect and quantify Ψm, even in the rarest transcripts, paving the way for a more complete understanding of its role in gene regulation. rsc.org

Pathophysiological and Biological System Implications of 2 O Methylation Aberrations

Association with Human Diseases and Disorders

Alterations in 2'-O-methylation have been identified as contributing factors in several pathological conditions, including cancer, neurological syndromes, and mitochondrial-linked disorders. nih.govnih.gov These associations underscore the importance of RNA methylation in fundamental cellular processes, from protein synthesis to gene regulation.

Role in Cancer Development and Progression

Cancer cells often exhibit deregulated ribosome biogenesis and function to meet the demands of continuous proliferation and cell survival. nih.gov A key aspect of this deregulation involves alterations in the 2'-O-methylation of ribosomal RNA (rRNA). nih.gov These changes can affect ribosome stability and function, ultimately influencing protein translation rates to favor tumor growth.

Accumulating evidence shows that the expression profiles of small nucleolar RNAs (snoRNAs), which guide the methyltransferase Fibrillarin to specific rRNA sites, are frequently altered in various cancers. nih.gov This leads to a modified rRNA 2'-O-methylation landscape in malignant cells compared to healthy tissues. nih.gov For example, specific 2'-O-methylation patterns in liver cancer tissue differ significantly from those in normal tissue, suggesting their potential as diagnostic biomarkers. cd-genomics.com

| Finding | Cancer Type(s) | Associated Molecule(s) | Reported Consequence | Reference |

|---|---|---|---|---|

| Altered rRNA 2'-O-methylation profiles | General, Liver Cancer | rRNA, snoRNAs | Deregulated ribosome biogenesis, sustained cell growth | nih.govcd-genomics.com |

| Overexpression of methyltransferase FTSJ2 | Lung Cancer (NSCLC) | FTSJ2 | Increased cell proliferation, potential oncogene | nih.govcd-genomics.com |

| Upregulation of RNA modifying proteins | Malignant Melanoma | Various | Negative impact on overall survival | nih.govresearchgate.net |

Link to Neurological Syndromes

Defects in tRNA 2'-O-methylation are strongly associated with certain neurological disorders, most notably non-syndromic X-linked intellectual disability (NSXLID). nih.gov Mutations in the FTSJ1 gene, which encodes a tRNA 2'-O-methyltransferase, are a primary cause of this condition. nih.govnih.govmouseclinic.de While the gene is expressed in many tissues, its deficiency primarily manifests as cognitive impairment. mouseclinic.de

Individuals with loss-of-function mutations in FTSJ1 exhibit a lack of 2'-O-methylation at two specific positions (C32 and G34) in the anticodon loop of tRNAPhe(GAA). embopress.orgembopress.org This deficiency impairs the accurate and efficient translation of genetic information. embopress.org Specifically, it reduces the translation efficiency of codons with a high bias for 'UUU', and a significant portion of genes with this bias are linked to brain and nervous system functions. embopress.orgembopress.org Mouse models with Ftsj1 deficiency replicate the impaired learning capacity and reveal other affected systems, including pain sensing and metabolism, suggesting the effects of FTSJ1 loss are not strictly limited to the brain. nih.govmouseclinic.de

| Disorder | Associated Gene | Affected RNA | Molecular Defect | Functional Consequence | Reference |

|---|---|---|---|---|---|

| Non-Syndromic X-Linked Intellectual Disability (NSXLID) | FTSJ1 | tRNAPhe(GAA) | Absence of 2'-O-methylation at positions C32 and G34 | Reduced translation efficiency of UUU-rich codons, affecting neuronal gene expression | nih.govnih.govembopress.orgembopress.org |

Involvement in Mitochondrial-Linked Disorders

Mitochondria are essential for cellular energy production, and their dysfunction is implicated in a wide array of human diseases, including metabolic, cardiovascular, and neurodegenerative disorders. nih.govyoutube.commdpi.com While much of the research on mitochondrial epigenetics has focused on DNA methylation, RNA modifications within the mitochondria also play a critical role. nih.govpnas.org

The mitochondrial genome encodes its own rRNAs and tRNAs, which are necessary for the synthesis of key proteins in the oxidative phosphorylation system. youtube.com The proper functioning of mitochondrial ribosomes depends on modifications like 2'-O-methylation. The human methyltransferase FTSJ2 is the ortholog of the yeast Mrm2, which is responsible for 2'-O-methylating 23S mitochondrial rRNA. nih.gov Given that FTSJ2 is also implicated as an oncogene in lung cancer through its methylation activity, it highlights a direct link between aberrant mitochondrial rRNA 2'-O-methylation and disease. nih.govcd-genomics.com Dysfunctional mitochondria can lead to increased oxidative stress, which in turn can damage mitochondrial DNA (mtDNA) and other components, creating a vicious cycle that contributes to cellular pathology. youtube.comarvojournals.org

Specific Molecular Mechanisms in Disease Contexts

Understanding the precise molecular pathways disrupted by aberrant 2'-O-methylation provides deeper insight into disease pathogenesis. Key examples include the role of the protein EZH2 in cancer and the direct impact of FTSJ1 mutations on tRNA function in intellectual disability.

EZH2-Mediated Aberrant rRNA Methylation in Tumorigenesis

Enhancer of zeste homolog 2 (EZH2) is a methyltransferase often overexpressed in cancers like prostate, breast, and lung cancer. nih.govoup.com While canonically known as part of the Polycomb Repressive Complex 2 (PRC2) that methylates histones to silence gene expression, EZH2 also has non-canonical, PRC2-independent functions. nih.govjohnshopkins.edu

One such function is the regulation of rRNA 2'-O-methylation. johnshopkins.edu EZH2 can directly interact with core components of the box C/D small nucleolar ribonucleoprotein (snoRNP) complex, specifically the methyltransferase Fibrillarin (FBL) and NOP56. johnshopkins.edu By strengthening the interaction between these proteins, EZH2 facilitates the assembly of the snoRNP complex, which is responsible for guiding methylation to specific sites on rRNA. johnshopkins.edu In cancer cells, EZH2 deficiency has been shown to impair this process, leading to reduced global translation and, notably, a decrease in internal ribosome entry site (IRES)-dependent translation, a mechanism often hijacked by cancer cells to promote the synthesis of oncogenes. johnshopkins.edu This reveals a direct mechanism by which EZH2 contributes to tumorigenesis by altering the epitranscriptomic landscape of the ribosome.

Defects in tRNA 2'-O-Methylation and Intellectual Disability (e.g., FTSJ1 Mutations)

The link between mutations in the FTSJ1 gene and intellectual disability provides a clear example of how a single methylation defect can lead to a specific human disease. nih.gov The FTSJ1 protein functions as a tRNA 2'-O-methyltransferase, forming a complex with an interacting protein, WDR6, to catalyze methylation. embopress.orgembopress.org

The primary substrates for the FTSJ1-WDR6 complex are cytoplasmic tRNAs, including tRNAPhe(GAA) and tRNATrp(CCA). embopress.org The enzyme specifically adds a methyl group to the ribose at position 34 (the wobble position) of the anticodon. embopress.orgembopress.org In patients with NSXLID carrying FTSJ1 mutations, this methylation is absent. embopress.orgembopress.org The lack of Gm34 in tRNAPhe(GAA) significantly reduces the efficiency of translation for its corresponding UUU codon, while the UUC codon is unaffected. embopress.orgembopress.org A bioinformatic analysis revealed that nearly 40% of human genes with a high bias for UUU codons are related to brain and nervous system function. embopress.orgembopress.org This provides a direct molecular explanation for how the loss of a specific tRNA modification can lead to cognitive impairment by disrupting the proper synthesis of key neuronal proteins. embopress.organr.fr

Contribution to Pathogen Biology and Host-Pathogen Interactions

The modification of nucleic acids, such as 2'-O-methylation, plays a pivotal role in the intricate relationship between pathogens and their hosts. This chemical alteration can significantly influence a pathogen's ability to replicate, evade immune detection, and ultimately cause disease.

Role in Viral Replication Mechanisms

Viral RNAs are frequently decorated with post-transcriptional modifications, including 2'-O-methylation, which affects the ribose component of the RNA molecule. nih.gov This modification is a critical aspect of viral epitranscriptomics, influencing RNA stability, structure, and interactions with proteins. nih.govresearchgate.net

Initially, 2'-O-methylation was identified at the 5'-end cap structure of messenger RNA (mRNA). nih.gov In many viruses, this cap structure is crucial for mimicking host mRNA, thereby ensuring efficient translation of viral proteins by the host's cellular machinery. researchgate.net A key function of 2'-O-methylation in viral RNA is to facilitate evasion of the host's innate immune system. nih.gov The host has intracellular sensors, such as RIG-I-like receptors, that are designed to recognize foreign RNA. researchgate.net The 2'-O-methylation of viral RNA acts as a molecular signature, marking it as "self" to prevent its recognition and subsequent degradation by these host defense mechanisms. nih.govresearchgate.net This modification can inhibit the production of interferons, which are critical signaling proteins in the antiviral response, thereby promoting unchecked viral replication. nih.govresearchgate.net

Viruses have evolved different strategies to achieve this modification:

Virus-Encoded Enzymes: Some viruses, like SARS-CoV-2, encode their own 2'-O-methyltransferase enzymes. nih.gov The SARS-CoV-2 non-structural protein 16 (NSP16), along with its cofactor NSP10, specifically catalyzes the 2'-O-methylation of the viral RNA cap. nih.gov This modification not only helps the virus evade the immune system but also protects the viral RNA from being broken down by cellular 5' exoribonucleases, promoting its stability and efficient translation into viral proteins. nih.gov

Hijacking Host Enzymes: Other viruses, such as Human Immunodeficiency Virus type-1 (HIV-1), hijack cellular enzymes to modify their RNA. researchgate.net HIV-1 utilizes the host's FTSJ3 2'-O-methyltransferase to decorate its genomic RNA, which limits immune sensing and the production of interferon. researchgate.net

The consequences of viral RNA 2'-O-methylation can be complex, with studies reporting both proviral and antiviral effects, suggesting a finely tuned regulation of this modification during the viral life cycle. nih.govresearchgate.net

Impact on Parasitic Organism Physiology (e.g., Leishmania rRNA Function)

In parasitic protozoa, such as Leishmania, the causative agent of leishmaniasis, RNA modifications are essential for regulating fundamental biological processes. nih.gov The parasite's ribosomes, the cellular machinery for protein synthesis, are rich in chemical modifications, with pseudouridine (B1679824) (Ψ) and 2'-O-methylation (Nm) being the most abundant alterations to ribosomal RNA (rRNA). nih.govnih.gov These modifications are critical for the proper folding, structure, and function of the ribosome. nih.gov

While direct studies on 2'-O-methylpseudouridine in Leishmania are limited, research into its constituent modifications reveals their profound impact on the parasite's physiology:

Structural and Functional Importance of Pseudouridine: Pseudouridine, the most common rRNA modification, is known to change in abundance during the Leishmania life cycle. nih.gov Research focusing on a single, specific pseudouridine located in helix 69 (H69) of the large ribosomal subunit has demonstrated its critical role. nih.gov Using cryo-electron microscopy, studies have shown that the absence of this single Ψ modification alters the structure of H69 and disrupts its crucial interactions with helix 44 of the small ribosomal subunit and with specific transfer RNAs (tRNAs). nih.gov

Control of Gene Expression: The structural changes resulting from the lack of pseudouridylation have significant functional consequences. These altered ribosomes show a change in the efficiency of translating mRNAs that have a particular codon bias. nih.govnih.gov This suggests that by modifying its rRNA, Leishmania can selectively control the translation of certain mRNAs, allowing the parasite to regulate gene expression and adapt to different environments or life cycle stages. nih.govnih.gov

The presence of 2'-O-methylations is also a key feature of eukaryotic ribosomes, and these modifications are concentrated in functionally important domains. nih.gov The interplay of modifications like pseudouridine and 2'-O-methylation contributes to the heterogeneity of ribosomes, potentially creating specialized ribosomes that can fine-tune protein synthesis in response to developmental or environmental cues, a critical capability for a parasitic organism. nih.gov

Q & A

Basic Research Questions

Q. What are the key structural and functional distinctions between 2'-O-methylpseudouridine (Ψm) and pseudouridine (Ψ) in RNA?

- Methodological Answer : To differentiate Ψm from Ψ, researchers should focus on structural analysis via nuclear magnetic resonance (NMR) or X-ray crystallography, emphasizing the 2'-O-methyl group on the ribose. This modification stabilizes the C3'-endo conformation, enhancing RNA duplex stability compared to unmodified Ψ. Thermodynamic assays (e.g., UV melting curves) and molecular dynamics simulations can quantify these effects .

Q. Which analytical techniques are most reliable for detecting this compound in RNA samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is standard for identifying Ψm. CMCT (N-cyclohexyl-N'-2-morpholinoethylcarbodiimide) derivatization followed by reverse transcription or LC-MS/MS can resolve ambiguities caused by co-eluting nucleosides. Researchers must validate specificity using synthetic Ψm standards and control RNA samples lacking modifications .

Q. How does 2'-O-methylation of pseudouridine affect RNA stability and hybridization?

- Methodological Answer : The 2'-O-methyl group restricts ribose flexibility, favoring the C3'-endo conformation. This increases base-pairing stability, measurable via thermal denaturation assays (ΔTm) or isothermal titration calorimetry (ITC). Comparative studies using RNA duplexes with Ψm versus Ψ or uridine are critical to isolate thermodynamic contributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for Ψm-modified RNA duplexes?

- Methodological Answer : Discrepancies often arise from buffer conditions, strand stoichiometry, or secondary structure interference. To address this, standardize experimental conditions (e.g., ionic strength, pH) and validate findings with orthogonal methods like Förster resonance energy transfer (FRET) or computational modeling. Replicate studies using both synthetic and in vitro transcribed RNA controls .

Q. What experimental strategies mitigate challenges in distinguishing Ψm from other pseudouridine derivatives (e.g., 1-methylpseudouridine) during RNA modification mapping?

- Methodological Answer : Use selective derivatization agents (e.g., acrylonitrile for N-1 modifications) combined with tandem MS. For example, cyanoethylation targets unmodified Ψ at the N-1 position, leaving Ψm unaffected. Alternatively, enzymatic digestion with pseudouridine-specific ribonucleases followed by MS/MS can isolate Ψm-specific fragmentation patterns .

Q. How should researchers design studies to evaluate Ψm's role in RNA-protein interactions, such as in spliceosomes or ribosomes?

- Methodological Answer : Employ RNA immunoprecipitation (RIP-Seq) or crosslinking-immunoprecipitation (CLIP-Seq) to identify Ψm-enriched regions in RNA-protein complexes. Functional assays (e.g., in vitro splicing or translation assays) using Ψm-modified versus unmodified RNA can quantify mechanistic impacts. Structural techniques like cryo-EM may reveal conformational changes induced by Ψm .

Q. What criteria should guide the critical appraisal of secondary data on Ψm's biological roles in existing literature?

- Methodological Answer : Prioritize studies that provide raw datasets, detailed experimental protocols, and cross-validation with orthogonal methods. Scrutinize sample purity (e.g., HPLC traces), modification specificity (e.g., MS/MS spectra), and biological relevance (e.g., in vivo vs. in vitro models). Meta-analyses should account for variability in RNA sources and modification stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.